![molecular formula C23H25F6N3O2 B594640 3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(1S,2S)-2-(1-piperidinyl)cyclohexyl]aMino]-3-Cyclobutene-1,2-dione CAS No. 1312991-15-3](/img/structure/B594640.png)
3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(1S,2S)-2-(1-piperidinyl)cyclohexyl]aMino]-3-Cyclobutene-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound, also known by its IUPAC name 3-((3,5-bis(trifluoromethyl)phenyl)amino)-4-((((1S,2S)-2-(piperidin-1-yl)cyclohexyl)amino)cyclobut-3-ene-1,2-dione, is a chemical with the CAS Number 1312991-15-3 . It has a molecular weight of 489.46 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C23H25F6N3O2/c24-22(25,26)13-10-14(23(27,28)29)12-15(11-13)30-18-19(21(34)20(18)33)31-16-6-2-3-7-17(16)32-8-4-1-5-9-32/h10-12,16-17,30-31H,1-9H2/t16-,17-/m0/s1 . This code can be used to generate a 3D structure of the molecule.Physical And Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3 . Its boiling point is 465.4±55.0 °C at 760 mmHg . The molecular formula is C22H23F6N3O2 .Applications De Recherche Scientifique
Antineoplastic Agents
Research on compounds with complex molecular structures, including various amino and cyclohexyl groups, often focuses on their potential as antineoplastic (anti-cancer) agents. For instance, a study by Hossain et al. (2020) on a series of 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones highlights the cytotoxic properties of these molecules, often more potent than contemporary anticancer drugs. These compounds demonstrated tumor-selective toxicity and acted as modulators of multi-drug resistance, inducing apoptosis, generating reactive oxygen species, and affecting mitochondrial functions (Hossain, Enci, Dimmock, & Das, 2020).
Degradation Studies
Degradation studies, such as those performed on nitisinone (NTBC), a compound with trifluoromethyl groups similar to the compound , provide insights into stability, degradation pathways, and potential environmental impacts or pharmacokinetic properties. Barchańska et al. (2019) used LC-MS/MS to study NTBC's stability under various conditions, revealing insights into its degradation products, which could inform similar studies on related compounds to understand their stability and degradation (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).
Organic Light-Emitting Diodes (OLEDs)
Compounds with specific functional groups may also find applications in the development of materials for organic light-emitting diodes (OLEDs). A review by Squeo and Pasini (2020) discusses the structural design and synthesis of BODIPY-based organic semiconductors for OLEDs, indicating the potential of complex organic compounds in electronic applications (Squeo & Pasini, 2020).
Curcumin Derivatives
Another avenue of research involves the modification of molecules like curcumin to enhance their medicinal and biological properties. Omidi and Kakanejadifard (2020) reviewed the synthesis and biological activities of Schiff base, hydrazone, and oxime derivatives of curcumin, showing how chemical modifications can lead to compounds with potent biological activities (Omidi & Kakanejadifard, 2020).
Safety And Hazards
Propriétés
IUPAC Name |
3-[3,5-bis(trifluoromethyl)anilino]-4-[[(1S,2S)-2-piperidin-1-ylcyclohexyl]amino]cyclobut-3-ene-1,2-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25F6N3O2/c24-22(25,26)13-10-14(23(27,28)29)12-15(11-13)30-18-19(21(34)20(18)33)31-16-6-2-3-7-17(16)32-8-4-1-5-9-32/h10-12,16-17,30-31H,1-9H2/t16-,17-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUZPZFXQOUOXFH-IRXDYDNUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCCCC2NC3=C(C(=O)C3=O)NC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)[C@H]2CCCC[C@@H]2NC3=C(C(=O)C3=O)NC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25F6N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(1S,2S)-2-(1-piperidinyl)cyclohexyl]aMino]-3-Cyclobutene-1,2-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


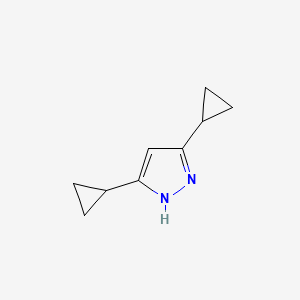
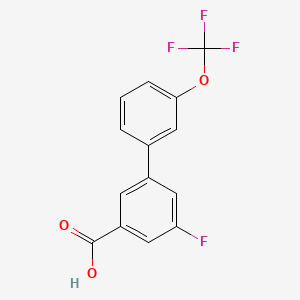
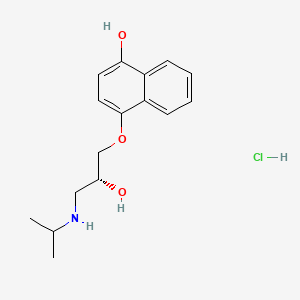
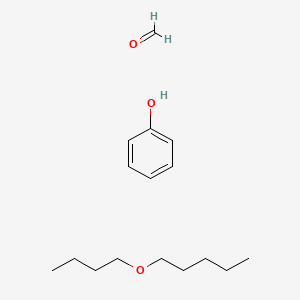
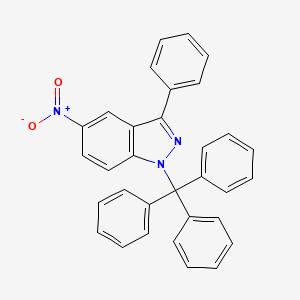
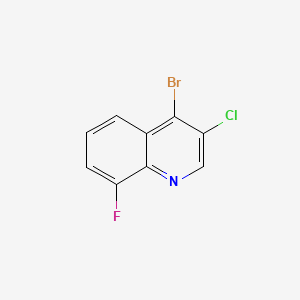
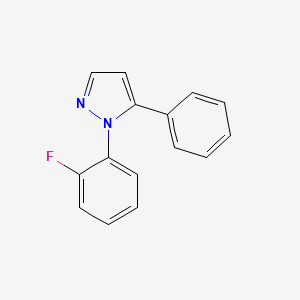
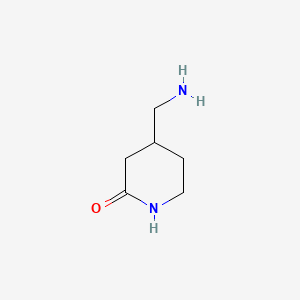
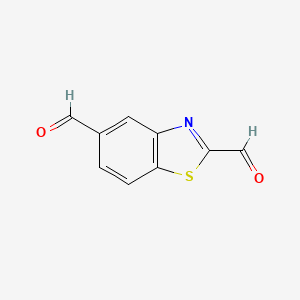
![N-(4-Oxa-1-azabicyclo[3.3.1]non-6-yl)acetamide](/img/structure/B594579.png)